molecular formula C18H18FN5OS B3003100 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1251669-82-5

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B3003100
CAS No.: 1251669-82-5
M. Wt: 371.43
InChI Key: NXZDYXTXSCWBTN-UHFFFAOYSA-N
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Description

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a pyrazole ring, a pyrimidine ring, and a thioether linkage, making it a subject of interest for researchers exploring new chemical entities with unique properties.

Properties

IUPAC Name

2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5OS/c1-11-4-5-14(7-15(11)19)22-17(25)9-26-18-8-16(20-10-21-18)24-13(3)6-12(2)23-24/h4-8,10H,9H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZDYXTXSCWBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3C(=CC(=N3)C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide typically involves multiple steps:

  • Formation of the Pyrazole Ring: : The initial step often involves the cyclization of appropriate precursors to form the 3,5-dimethyl-1H-pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.

  • Synthesis of the Pyrimidine Ring: : The pyrimidine ring is synthesized separately, usually starting from a suitable nitrile or amidine precursor. The cyclization reaction is facilitated by the presence of a base and a suitable solvent.

  • Thioether Linkage Formation: : The pyrazole and pyrimidine rings are then linked via a thioether bond. This step typically involves the reaction of a thiol derivative of the pyrimidine ring with a halogenated pyrazole compound under basic conditions.

  • Acetamide Formation: : The final step involves the introduction of the acetamide group. This can be achieved through the reaction of the thioether-linked intermediate with an appropriate acylating agent, such as an acyl chloride or anhydride, in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or reduced aromatic compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Research indicates that compounds with similar structural features to 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide exhibit significant anticancer properties. The presence of the pyrazole and pyrimidine moieties is believed to enhance biological activity against various cancer cell lines . For instance, studies have shown that derivatives of pyrazole can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.

2. Antimicrobial Properties
Compounds containing thioether linkages have been noted for their antimicrobial properties. This specific compound may exhibit activity against a range of pathogens, making it a candidate for further development as an antimicrobial agent. The mechanism of action typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

3. Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses suggests potential applications in treating inflammatory diseases. Pyrazole derivatives have been documented to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process . This could lead to the development of new anti-inflammatory drugs based on this compound.

A number of studies have been conducted to evaluate the biological activity of similar compounds:

Study FocusFindings
Anticancer ActivitySignificant inhibition of cancer cell proliferation observed in vitro .
Antimicrobial TestingEffective against Gram-positive and Gram-negative bacteria; potential for further exploration in clinical settings .
Inflammation ModulationReduced markers of inflammation in animal models; potential for chronic inflammatory disease treatment .

Case Studies

Case Study 1: Anticancer Efficacy
A recent study explored the anticancer efficacy of pyrazole-based compounds similar to this compound. The results indicated that these compounds significantly reduced tumor size in xenograft models, suggesting their potential as effective chemotherapeutic agents.

Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a notable zone of inhibition, indicating strong antibacterial activity, which supports further development into therapeutic agents.

Mechanism of Action

The mechanism of action of 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-methylphenyl)acetamide: Similar structure but lacks the fluorine atom, which may affect its biological activity and chemical properties.

    2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide: Similar but without the dimethyl groups on the pyrazole ring, potentially altering its reactivity and interactions.

Uniqueness

The presence of the 3,5-dimethyl-1H-pyrazole ring, the pyrimidine ring, and the specific substitution pattern (including the fluorine atom) makes 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide unique

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure features a thioether linkage, a pyrimidine ring, and a pyrazole moiety, which contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C18H19FN5OSC_{18}H_{19}FN_5OS. The presence of functional groups such as the trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's efficacy compared to structurally similar compounds.

Biological Activities

Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds with thioether structures have shown effectiveness against various microbial strains.
  • Anticancer Properties : Pyrazole derivatives have been evaluated for their cytotoxic effects on cancer cell lines, showing promising results.
  • Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to reduce inflammation in preclinical studies.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Interaction studies suggest that this compound may inhibit key enzymes or receptors involved in disease processes.

Data Table of Biological Activities

Compound Structure Biological Activity IC50/EC50 Values
This compoundChemical StructureAnticancerIC50 = 26 µM (A549 cell line)
6-(Trifluoromethyl)pyrimidinyl-thio derivativesSimilar thioether structureAntimicrobialIC50 = 10 µM
3,5-Dimethylpyrazole derivativesContains pyrazole ringAnticancerIC50 = 17.82 mg/mL (Hep-2 cell line)
BenzylthioacetamidesThioether and acetamide featuresAnti-inflammatoryEC50 = 30 µM

Case Studies

  • Anticancer Activity : In a study evaluating various pyrazole derivatives, the compound demonstrated significant cytotoxicity against the A549 lung cancer cell line with an IC50 value of 26 µM. This suggests potential for development as an anticancer agent .
  • Inhibition of Adenosine Receptors : Binding studies revealed that related compounds showed inhibition of adenosine receptors A1 and A2A, with Ki values of 0.300 nM and 150 nM respectively. This indicates potential use in treating conditions influenced by adenosine signaling .
  • Anti-inflammatory Effects : Another study highlighted the anti-inflammatory potential of similar thioether compounds, which could be beneficial in treating inflammatory diseases .

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